molecular formula C13H25N3O5 B2804247 acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate CAS No. 2138204-60-9

acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate

Cat. No.: B2804247
CAS No.: 2138204-60-9
M. Wt: 303.359
InChI Key: OVGWXLCIUAAZPQ-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate: . This compound is known for its unique structure and properties, which make it suitable for specific scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

  • Formation of the Piperidine Core: : The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.

  • Introduction of the Carbamoyl Group: : The carbamoyl group is introduced using reagents such as carbamoyl chloride or isocyanates.

  • Tert-Butyl Esterification: : The tert-butyl ester group is introduced using tert-butanol in the presence of a strong acid catalyst.

  • Final Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Reagents like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : The compound may be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Acetic acid, tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:

  • N-(4-aminobutyl)carbamic acid tert-butyl ester: : This compound has a similar backbone but different substituents, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which make it suitable for targeted applications in scientific research and industry.

Properties

IUPAC Name

acetic acid;tert-butyl N-(4-carbamimidoyloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.C2H4O2/c1-10(2,3)17-9(15)14-11(8(12)13)4-6-16-7-5-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGWXLCIUAAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CCOCC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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